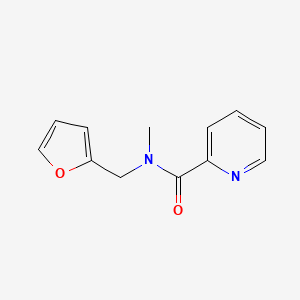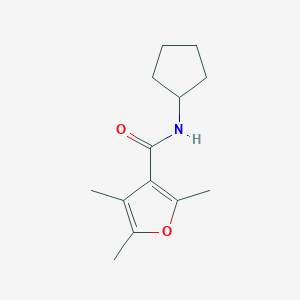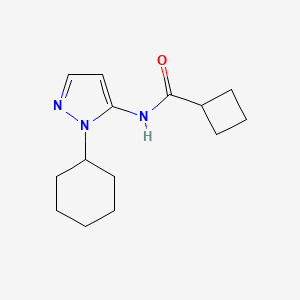
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTE and has a molecular formula of C17H16N4O.
作用机制
The mechanism of action of 2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. BTE has also been found to inhibit the activity of NF-κB, a signaling pathway that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been found to have various biochemical and physiological effects in the body. It has been found to induce apoptosis in cancer cells, which is the programmed cell death of abnormal cells. BTE has also been found to reduce the levels of pro-inflammatory cytokines, which are molecules that are involved in inflammation.
实验室实验的优点和局限性
The advantages of using 2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone in lab experiments include its potential anti-cancer and anti-inflammatory properties. However, the limitations of using BTE in lab experiments include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
未来方向
For the study of 2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone include further investigation into its anti-cancer and anti-inflammatory properties, as well as its potential use in the treatment of other diseases. Researchers may also explore the synthesis of derivatives of BTE to improve its solubility and reduce its toxicity. Additionally, the mechanism of action of BTE may be further elucidated to identify new targets for drug development.
In conclusion, 2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a chemical compound that has potential applications in various fields of scientific research. Its anti-cancer and anti-inflammatory properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成方法
The synthesis of 2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves the reaction of benzotriazole and isoquinoline with ethyl chloroacetate in the presence of a base. The reaction takes place in anhydrous conditions and requires careful monitoring of temperature and reaction time to obtain a high yield of the product.
科学研究应用
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, where it has shown promising results in inhibiting the growth of cancer cells. BTE has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(12-21-16-8-4-3-7-15(16)18-19-21)20-10-9-13-5-1-2-6-14(13)11-20/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWGIYFGGXTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzotriazol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)

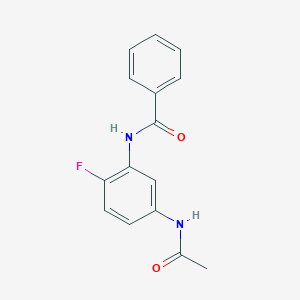
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)
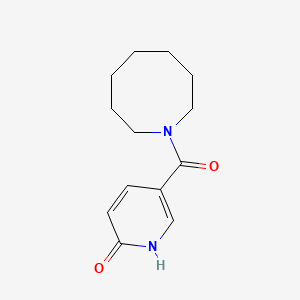
![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)
![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)
